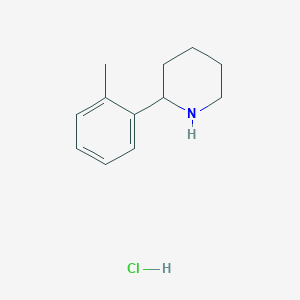

Clorhidrato de 2-(2-metilfenil)piperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

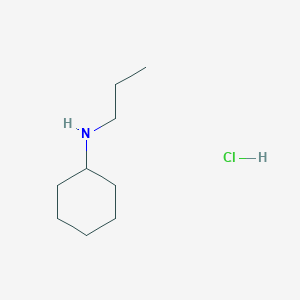

2-(2-Methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidine derivatives, including 2-(2-Methylphenyl)piperidine hydrochloride, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 2-(2-Methylphenyl)piperidine hydrochloride consists of a piperidine ring attached to a methylphenyl group . The molecular weight of the compound is 211.73 .Chemical Reactions Analysis

Piperidine derivatives, including 2-(2-Methylphenyl)piperidine hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Diseño de fármacos

Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos .

Aplicaciones anticancerígenas

La piperidina actúa como un agente clínico potencial contra cánceres, como el cáncer de mama, el cáncer de próstata, el cáncer de colon, el cáncer de pulmón y el cáncer de ovario . Se puede usar solo o en combinación con algunos fármacos novedosos .

Aplicaciones antivirales

Los derivados de la piperidina se han utilizado en el desarrollo de fármacos antivirales . Estos compuestos pueden interferir con el ciclo de vida de los virus, proporcionando un enfoque terapéutico potencial para las infecciones virales .

Aplicaciones antimaláricas

Los derivados de la piperidina también se han utilizado en el desarrollo de fármacos antimaláricos . Pueden interferir con el ciclo de vida del parásito de la malaria, ofreciendo un posible tratamiento para la malaria .

Aplicaciones antimicrobianas y antifúngicas

Los derivados de la piperidina han mostrado propiedades antimicrobianas y antifúngicas . Pueden inhibir el crecimiento de varias bacterias y hongos, lo que los hace útiles en el tratamiento de diversas infecciones .

Aplicaciones analgésicas y antiinflamatorias

Los derivados de la piperidina se han utilizado en el desarrollo de fármacos analgésicos y antiinflamatorios . Estos compuestos pueden ayudar a controlar el dolor y la inflamación, mejorando la calidad de vida de los pacientes con afecciones de dolor crónico .

Aplicaciones anti-Alzheimer y antipsicóticas

Los derivados de la piperidina se han utilizado en el desarrollo de fármacos para el tratamiento de la enfermedad de Alzheimer y diversos trastornos psicóticos . Estos compuestos pueden ayudar a controlar los síntomas de estas afecciones, mejorando los resultados de los pacientes .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(2-Methylphenyl)piperidine hydrochloride, is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

2-(2-Methylphenyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(2-Methylphenyl)piperidine hydrochloride has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 2-(2-Methylphenyl)piperidine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-(2-Methylphenyl)piperidine hydrochloride impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 2-(2-Methylphenyl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-(2-Methylphenyl)piperidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 2-(2-Methylphenyl)piperidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Methylphenyl)piperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of 2-(2-Methylphenyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

2-(2-Methylphenyl)piperidine hydrochloride is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(2-Methylphenyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects .

Subcellular Localization

2-(2-Methylphenyl)piperidine hydrochloride exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

2-(2-methylphenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPXEMVLSQEFSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)